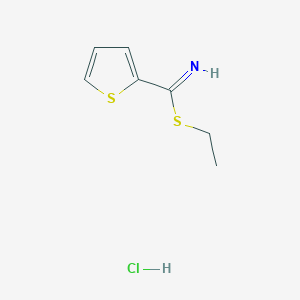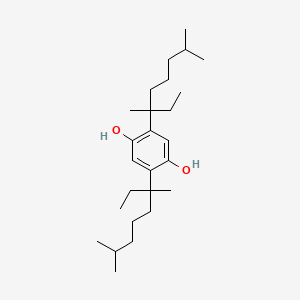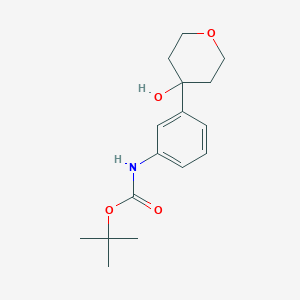
tert-Butyl(3-(4-hydroxytetrahydro-2H-pyran-4-yl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(3-(4-hydroxytetrahydro-2H-pyran-4-yl)phenyl)carbamate is a synthetic organic compound that features a tetrahydropyran ring substituted with a hydroxyl group and a phenyl ring bearing a tert-butoxycarbonyl (Boc) protected amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(3-(4-hydroxytetrahydro-2H-pyran-4-yl)phenyl)carbamate typically involves multiple steps. One common method starts with the preparation of the Boc-protected amine, which is then coupled with a suitable tetrahydropyran derivative. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(3-(4-hydroxytetrahydro-2H-pyran-4-yl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the free amine.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
tert-Butyl(3-(4-hydroxytetrahydro-2H-pyran-4-yl)phenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl(3-(4-hydroxytetrahydro-2H-pyran-4-yl)phenyl)carbamate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The Boc-protected amine can be deprotected to reveal the free amine, which can interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
®-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid: Another Boc-protected amine with different substituents on the phenyl ring.
Ethyl 2-((tert-Butoxycarbonyl)methyl)amino]-3-hydroxy-3-phenylpropionate: A compound with a similar Boc-protected amine and hydroxyl group but different overall structure.
Uniqueness
tert-Butyl(3-(4-hydroxytetrahydro-2H-pyran-4-yl)phenyl)carbamate is unique due to its specific combination of a tetrahydropyran ring, a hydroxyl group, and a Boc-protected amine on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H23NO4 |
|---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
tert-butyl N-[3-(4-hydroxyoxan-4-yl)phenyl]carbamate |
InChI |
InChI=1S/C16H23NO4/c1-15(2,3)21-14(18)17-13-6-4-5-12(11-13)16(19)7-9-20-10-8-16/h4-6,11,19H,7-10H2,1-3H3,(H,17,18) |
InChI Key |
PCDDAQSSDXWSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2(CCOCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Propanol, 3-[[1-(2-methylphenyl)-1H-imidazol-2-yl]thio]-](/img/structure/B8601251.png)
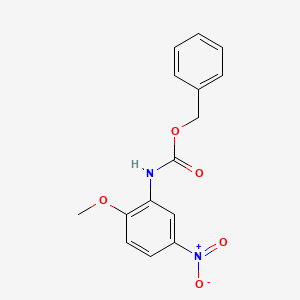

![2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B8601265.png)
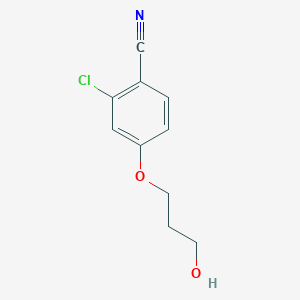
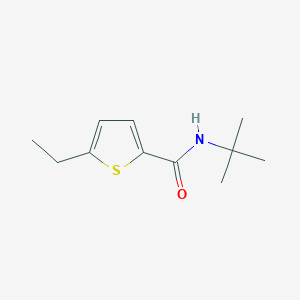
![N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B8601317.png)
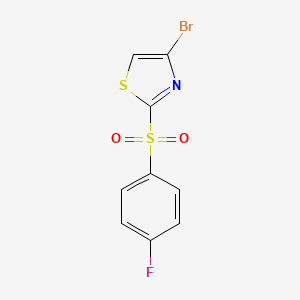
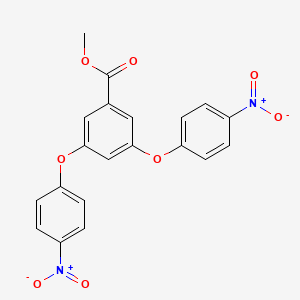
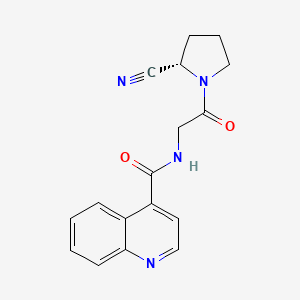
![1,3-Dibromo-5-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B8601353.png)
